molecular formula C7F16O2 B14299170 1,1,2,2,3,3-Hexafluoro-1,3-bis(pentafluoroethoxy)propane CAS No. 114636-26-9

1,1,2,2,3,3-Hexafluoro-1,3-bis(pentafluoroethoxy)propane

Katalognummer: B14299170
CAS-Nummer: 114636-26-9
Molekulargewicht: 420.05 g/mol
InChI-Schlüssel: YFXFFZFOFXHDFQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1,2,2,3,3-Hexafluoro-1,3-bis(pentafluoroethoxy)propane is a fluorinated organic compound with the molecular formula C7F16O2. It is known for its high thermal stability and unique chemical properties, making it valuable in various industrial and scientific applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2,2,3,3-Hexafluoro-1,3-bis(pentafluoroethoxy)propane typically involves the reaction of hexafluoropropylene oxide with pentafluoroethanol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and advanced catalytic systems to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

1,1,2,2,3,3-Hexafluoro-1,3-bis(pentafluoroethoxy)propane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include perfluorinated carboxylic acids, partially fluorinated alcohols, and various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

1,1,2,2,3,3-Hexafluoro-1,3-bis(pentafluoroethoxy)propane has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which 1,1,2,2,3,3-Hexafluoro-1,3-bis(pentafluoroethoxy)propane exerts its effects is primarily through its interaction with molecular targets such as enzymes and proteins. The fluorinated structure allows it to form strong interactions with these targets, influencing their activity and stability. The compound can also participate in various chemical pathways, including oxidation and reduction reactions, which further contribute to its effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,1,2,2,3,3-Hexafluoro-1,3-bis(pentafluoroethoxy)propane is unique due to its specific fluorinated structure, which imparts high thermal stability and resistance to chemical degradation. This makes it particularly valuable in applications requiring robust and durable materials .

Eigenschaften

CAS-Nummer

114636-26-9

Molekularformel

C7F16O2

Molekulargewicht

420.05 g/mol

IUPAC-Name

1,1,2,2,3,3-hexafluoro-1,3-bis(1,1,2,2,2-pentafluoroethoxy)propane

InChI

InChI=1S/C7F16O2/c8-1(9,4(16,17)24-6(20,21)2(10,11)12)5(18,19)25-7(22,23)3(13,14)15

InChI-Schlüssel

YFXFFZFOFXHDFQ-UHFFFAOYSA-N

Kanonische SMILES

C(C(OC(C(F)(F)F)(F)F)(F)F)(C(OC(C(F)(F)F)(F)F)(F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.